5-Chloropyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3ClFNO2S. It is a derivative of pyridine, where the sulfonyl fluoride group is attached to the second carbon and a chlorine atom is attached to the fifth carbon of the pyridine ring. This compound is known for its utility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides are generally used as electrophilic agents in organic synthesis .
Mode of Action
Sulfonyl fluorides, in general, are known to act as electrophiles, reacting with nucleophiles in various chemical reactions .
Biochemical Pathways
Sulfonyl fluorides are often used in the synthesis of complex organic molecules, suggesting that they may play a role in various biochemical pathways .
Pharmacokinetics
As a result, its impact on bioavailability is currently unknown .
Result of Action
As a sulfonyl fluoride, it’s likely to be involved in the formation of sulfonamides and sulfonic esters, which have various applications in medicinal chemistry and materials science .
Action Environment
The action, efficacy, and stability of 5-Chloropyridine-2-sulfonyl fluoride can be influenced by various environmental factors. For instance, the presence of nucleophiles in the reaction environment can affect its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyridine-2-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 5-chloropyridine-2-sulfonyl chloride with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like sulfolane or dimethylpropyleneurea at elevated temperatures (around 220°C) for an extended period (16 hours) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Substitution: The chlorine atom on the pyridine ring can be substituted by other electrophiles under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or primary amines can be used in the presence of a base such as triethylamine (TEA) or pyridine.
Electrophilic Substitution: Reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst such as iron(III) chloride (FeCl3) can facilitate the substitution of the chlorine atom.
Major Products Formed
Nucleophilic Substitution: Products such as 5-azidopyridine-2-sulfonyl fluoride, 5-thiocyanatopyridine-2-sulfonyl fluoride, or 5-aminopyridine-2-sulfonyl fluoride.
Electrophilic Substitution: Products such as 5-bromopyridine-2-sulfonyl fluoride or 5-iodopyridine-2-sulfonyl fluoride.
Scientific Research Applications
5-Chloropyridine-2-sulfonyl fluoride has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme inhibitors, particularly those targeting sulfonamide-sensitive enzymes.
Medicine: Investigated for its potential use in the development of new drugs, especially those targeting bacterial infections and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-2-sulfonyl fluoride
- 5-Iodopyridine-2-sulfonyl fluoride
- 5-Fluoropyridine-2-sulfonyl fluoride
Uniqueness
5-Chloropyridine-2-sulfonyl fluoride is unique due to the presence of both a chlorine atom and a sulfonyl fluoride group on the pyridine ring. This combination imparts distinct reactivity and properties compared to its analogs. For example, the chlorine atom can participate in electrophilic substitution reactions, while the sulfonyl fluoride group can undergo nucleophilic substitution, providing versatility in synthetic applications .
Properties
IUPAC Name |
5-chloropyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUILXSYMSYXYSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.